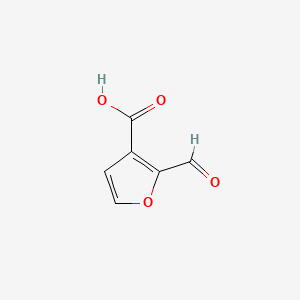

2-Formylfuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Formylfuran-3-carboxylic acid is a chemical compound with the molecular formula C6H4O4 and a molecular weight of 140.1 . It is a powder that is stored at a temperature of 4°C .

Molecular Structure Analysis

The IUPAC name for 2-Formylfuran-3-carboxylic acid is 2-formyl-3-furoic acid . The InChI code for this compound is 1S/C6H4O4/c7-3-5-4 (6 (8)9)1-2-10-5/h1-3H, (H,8,9) .

Physical And Chemical Properties Analysis

2-Formylfuran-3-carboxylic acid is a powder that is stored at a temperature of 4°C . It has a molecular weight of 140.1 . The melting point of this compound is between 148-150°C .

Wissenschaftliche Forschungsanwendungen

Solubility Studies

The solubility of 2-Formylfuran-3-carboxylic acid provides fundamental information for the preparation and purification of value-added biocompounds . It has been studied in binary solvent mixtures of water and 1,4-Dioxane . The solubility increases with increasing temperature, and pure 1,4-dioxane dissolves more solutes than pure water .

Biomass Valorization

2-Formylfuran-3-carboxylic acid is a key intermediate in the valorization of biomass-derived furanics . It can be converted to useful furanics such as α-angelica lactone, carboxylic acids such as levulinic acid and valeric acid, or to higher carbon content products via condensation routes for producing drop-in fuel replacements and chemicals with diverse applications .

Renewable Plastics Production

2-Formylfuran-3-carboxylic acid is a precursor in the production of 2,5-Furandicarboxylic acid (FDCA), a promising renewable plastic . FDCA is a potential replacement for terephthalic acid, a petroleum-derived monomer that is primarily used to produce polyethylene terephthalate (PET), the most common thermoplastic polymer resin of the polyester family .

Catalyst Research

The reactivity of 2-Formylfuran-3-carboxylic acid is of interest in catalyst research . For example, it has been used to study the performance of niobium-based catalysts in the conversion of biomass-derived furanics .

Green Chemistry

2-Formylfuran-3-carboxylic acid plays a role in green chemistry, contributing to the development of sustainable chemical processes . Its conversion to value-added chemicals helps to reduce reliance on fossil resources .

Pharmaceutical Applications

While specific applications of 2-Formylfuran-3-carboxylic acid in pharmaceuticals are not well-documented, carboxylic acids and their derivatives are widely used in the pharmaceutical industry . They can act as bioactive compounds, drug intermediates, or functional groups that improve the pharmacokinetic properties of drugs .

Safety and Hazards

The safety information for 2-Formylfuran-3-carboxylic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-formylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPTYRBQYCIAFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708027 |

Source

|

| Record name | 2-Formylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylfuran-3-carboxylic acid | |

CAS RN |

14757-79-0 |

Source

|

| Record name | 2-Formylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)

![1-ethyl-3-p-tolyl-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)

![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)

![4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597982.png)